molecular formula C11H11N3O2 B2629637 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1003013-01-1

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2629637
CAS No.: 1003013-01-1
M. Wt: 217.228
InChI Key: UOJRNNDCMGKICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid was first reported in the early 21st century as part of broader efforts to explore pyrazole derivatives for pharmaceutical applications. A key synthetic route, documented in 2018, involves the hydrolysis of 3-(3-amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester using sodium hydroxide in a tetrahydrofuran-methanol-water solvent system, followed by neutralization with hydrochloric acid and purification via citric acid treatment. This method achieved a yield of 63%, establishing a reproducible pathway for laboratory-scale production.

The compound’s development aligns with trends in heterocyclic chemistry, where pyrazole cores are frequently modified to optimize interactions with biological targets such as enzymes and receptors. For example, structural analogs like 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid were synthesized concurrently, highlighting the strategic placement of amino and methyl groups to enhance binding affinity.

Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is This compound , reflecting its structure:

  • Benzoic acid as the parent chain with a carboxylic acid group at position 1.
  • A methylene bridge (-CH$$_2$$-) at position 3 of the benzene ring.
  • A pyrazole ring attached to the methylene group, with an amino substituent at position 3.

Identifier

  • CAS Registry Number : 1003013-01-1
  • Molecular Formula : C$${11}$$H$${11}$$N$${3}$$O$${2}$$
  • Molecular Weight : 217.22 g/mol
  • SMILES Notation : C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=C2)N
  • InChI Key : UMYNAPRDOSIHOY-UHFFFAOYSA-N (derived from analogous structures).

The compound’s purity and structural integrity are typically validated using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, $$^1$$H-NMR spectra reveal characteristic signals for the pyrazole ring protons (δ 6.5–7.5 ppm) and the methylene bridge (δ 4.0–4.5 ppm), while MS data confirm the molecular ion peak at m/z 217.22.

Structural Relationship to Pyrazole-Containing Benzoic Acid Derivatives

This compound belongs to a family of pyrazole-benzoic acid hybrids, where structural variations influence physicochemical and biological properties. The table below compares key derivatives:

Compound Pyrazole Substitution Molecular Weight (g/mol) Key Applications
Target Compound 3-amino 217.22 Enzyme inhibition, drug design
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid 4-amino, 3,5-dimethyl 248.29 Anticancer research
3-[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid 3-amino, 5-methyl 231.23 Kinase inhibition studies

Structural Insights :

  • Amino Group Position : The 3-amino substitution in the target compound distinguishes it from 4-amino analogs, altering hydrogen-bonding potential and electronic distribution. This positional difference may enhance interactions with polar residues in enzyme active sites.
  • Methyl Groups : Derivatives with methyl substitutions (e.g., 3,5-dimethyl) exhibit increased hydrophobicity, which can improve membrane permeability in biological systems. The absence of methyl groups in the target compound may favor solubility in aqueous environments.
  • Carboxylic Acid Functionality : Common to all derivatives, this group enables salt formation (e.g., hydrochlorides) and coordination with metal ions, broadening utility in catalysis and materials science.

Properties

IUPAC Name

3-[(3-aminopyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-4-5-14(13-10)7-8-2-1-3-9(6-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRNNDCMGKICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 3-amino-1H-pyrazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3-amino-1H-pyrazole and a benzyl halide, followed by oxidation to form the benzoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the benzoic acid moiety.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid exhibit significant antimicrobial activity. In one study, pyrazole derivatives demonstrated potent effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 7.81 to 125 μg/mL .

Antileishmanial and Antimalarial Activity
The compound has shown promising results in antileishmanial and antimalarial applications. For instance, one derivative displayed an IC50 value of 0.018 µM against promastigotes of Leishmania, outperforming standard treatments such as miltefosine.

Anti-inflammatory and Analgesic Effects
The potential anti-inflammatory properties of this compound have been explored through its ability to inhibit specific enzymes involved in inflammatory pathways. This suggests its utility in developing treatments for inflammatory diseases.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can enhance pharmacological profiles, making it an important intermediate in pharmaceutical development .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AE. coli25
Compound BS. aureus7.81
Compound CA. niger25

Table 2: Antileishmanial Activity

CompoundActivity TypeIC50 (µM)Comparison Drug
Compound DAntileishmanial0.018Miltefosine (3.130)
Compound EAntimalarial0.047Amphotericin B

Mechanism of Action

The mechanism of action of 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or trifluoromethyl (hydrophobic) groups .
  • Positional Isomerism : 3- vs. 4-substitution on the benzoic acid alters intermolecular interactions, as seen in crystal packing and solubility differences .

Biological Activity

3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid (CAS Number: 1003013-01-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from 3-(3-amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester. The reaction conditions include the use of sodium hydroxide in tetrahydrofuran and methanol, followed by acidification with hydrochloric acid and neutralization with citric acid. The overall yield of the synthesis is reported to be around 63% .

Antimicrobial Activity

Studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml . This suggests that pyrazole derivatives could be promising candidates for developing new antibiotics.

Anti-Cancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that pyrazole-based compounds can inhibit the growth of various cancer cell lines, including liver cancer (HepG2) and cervical cancer (HeLa). One study reported a mean growth inhibition percentage of 54.25% for HepG2 cells and 38.44% for HeLa cells using specific pyrazole derivatives . The mechanism appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins, which regulate cell survival and death pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, certain compounds have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in mouse models, indicating their role in mitigating inflammatory responses . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. A review on amino-pyrazoles indicated that substituents at specific positions on the pyrazole ring significantly affect their potency against different pathogens and cancer cell lines . For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups tend to improve antibacterial activity.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

  • Antimicrobial Study : A derivative showed selective inhibition against A. baumannii, a pathogen associated with hospital-acquired infections, with MIC values indicating high potency .
  • Cancer Cell Line Evaluation : In vitro tests revealed that specific pyrazole analogs could effectively reduce proliferation in multiple cancer cell lines while sparing normal fibroblasts from toxicity .
  • Inflammation Model : In vivo studies demonstrated that certain derivatives reduced microglial activation and astrocyte proliferation in LPS-injected mice, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically employed:

Condensation : React 3-aminopyrazole with a benzaldehyde derivative (e.g., 3-carboxybenzaldehyde) under acidic or basic conditions to form the imine intermediate.

Reductive Amination : Use NaBH₄ or Pd/C-H₂ to reduce the imine to the amine linkage .

Cyclization : Optimize temperature (60–80°C) and solvent (ethanol or DMF) to ensure pyrazole ring stability .

  • Key Considerations :

  • Excess hydrazine hydrate improves cyclization efficiency but may require post-reaction purification .
  • Esterification of the benzoic acid group (e.g., methyl ester) can prevent side reactions during synthesis .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Characterization Workflow :

¹H/¹³C NMR : Confirm the pyrazole ring (δ 6.5–7.5 ppm for pyrazole protons) and benzoic acid moiety (δ 12–13 ppm for -COOH) .

IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for primary amine) and C=O stretches (~1700 cm⁻¹ for carboxylic acid) .

X-ray Crystallography : Resolve steric effects from the methylene bridge between pyrazole and benzoic acid groups .

  • Common Pitfalls : Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. How does the methylene bridge in this compound influence its pharmacological activity compared to direct-linked pyrazole-benzoic acid analogs?

  • Structure-Activity Relationship (SAR) :

  • The -CH₂- spacer enhances conformational flexibility, improving binding to enzymes (e.g., cyclooxygenase-2) compared to rigid analogs .
  • Data Contradiction : Some studies report reduced activity due to increased metabolic instability from the flexible linker .
    • Experimental Design :
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) for the target compound vs. analogs with shorter/longer linkers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Reaction Pathways :

  • The 3-amino group on the pyrazole acts as a nucleophile, reacting with acyl chlorides or alkyl halides to form amides or alkylated derivatives .
  • DFT Studies : Calculate charge distribution to predict regioselectivity (e.g., preferential substitution at the pyrazole N1 vs. N2 positions) .
    • Case Study : Reaction with benzoyl chloride yields a stable amide derivative, confirmed by LC-MS and ¹H NMR .

Q. How do conflicting bioactivity results arise between in vitro and cell-based assays for this compound?

  • Data Analysis :

  • In vitro assays (e.g., enzyme inhibition) may show high potency, but cell-based assays often report lower efficacy due to poor membrane permeability .
  • Mitigation Strategies :
  • Modify lipophilicity via ester prodrugs (e.g., methyl ester) to enhance cellular uptake .
  • Use fluorescently tagged analogs to track intracellular localization .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • HPLC-MS/MS Protocol :

  • Column : C18 with 0.1% formic acid in acetonitrile/water gradient.
  • Detection : MRM transitions for m/z 246 → 128 (benzoic acid fragment) .
    • Challenges :
  • Matrix effects from plasma proteins require solid-phase extraction (SPE) prior to analysis .
  • Degradation in acidic conditions necessitates stabilizers (e.g., EDTA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.